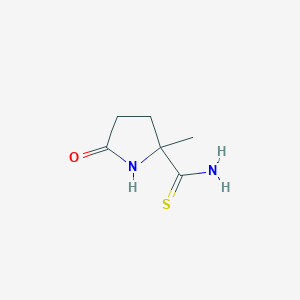

2-Methyl-5-oxopyrrolidine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-oxopyrrolidine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOQOGFJSYYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Thio-Isostere Frontier: 5-Oxopyrrolidine-2-Carbothioamide Analogs in Medicinal Chemistry

Executive Summary

The 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) scaffold is a cornerstone of medicinal chemistry, serving as a core pharmacophore in nootropics, antimicrobials, and peptide mimetics.[1] However, its therapeutic utility is often limited by rapid enzymatic hydrolysis and moderate lipophilicity. This technical guide explores the 5-oxopyrrolidine-2-carbothioamide class—a specific set of analogs where the exocyclic amide oxygen is replaced by sulfur.

This bioisosteric replacement (O

Part 1: Structural Logic & Bioisosterism

The Core Scaffold

Pyroglutamic acid (5-oxoproline) is a lactam derivative of glutamic acid.[2][3][4] In its natural form, it acts as a metabolic intermediate in the

The Thioamide Bioisostere

Replacing the carbonyl oxygen of the carboxamide group with sulfur to form a carbothioamide introduces three critical physicochemical changes:

-

Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, increasing the logP of the molecule. This is crucial for CNS-targeted drugs requiring passive diffusion across the BBB.

-

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (NH) but significantly weaker acceptors (C=S) compared to oxoamides. This alters binding affinity to target enzymes, particularly proteases that rely on an oxyanion hole for catalysis.

-

Proteolytic Stability: The C=S bond is resistant to hydrolysis by standard amidases and peptidases, potentially extending the half-life of the compound in vivo.

Part 2: Synthesis Protocols

The synthesis of 5-oxopyrrolidine-2-carbothioamide analogs typically follows two distinct pathways depending on the desired substitution pattern: Direct Thionation (for simple thioamides) and Hydrazide Coupling (for complex thiosemicarbazide derivatives).

Protocol A: Direct Thionation via Lawesson’s Reagent

This protocol converts the primary amide to the thioamide. It is a self-validating system; the disappearance of the amide carbonyl peak in IR (~1680 cm⁻¹) and appearance of the thiocarbonyl band (~1200-1100 cm⁻¹) confirms success.

Reagents:

-

Substrate: (S)-5-oxopyrrolidine-2-carboxamide[5]

-

Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of (S)-5-oxopyrrolidine-2-carboxamide in anhydrous toluene under an inert nitrogen atmosphere.

-

Addition: Add 0.5 to 0.6 equivalents of Lawesson’s Reagent. (Note: 0.5 eq provides 1 eq of sulfur).

-

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The thioamide product will typically be less polar (higher

) than the starting amide. -

Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: The major byproduct is a polysiloxane-like polymer from Lawesson's reagent. Purify via flash column chromatography on silica gel.

-

Validation: Check

C NMR for the shift of the C=S carbon (typically downfield shift to ~190-200 ppm vs ~170 ppm for C=O).

-

Protocol B: The Hydrazide-Isothiocyanate Route

This pathway is preferred for generating thiosemicarbazide derivatives, which show potent antimicrobial activity.

Step-by-Step Methodology:

-

Esterification: Reflux pyroglutamic acid in methanol with catalytic

to yield methyl 5-oxopyrrolidine-2-carboxylate. -

Hydrazide Formation: Treat the ester with hydrazine hydrate (excess) in ethanol at reflux for 4–6 hours. Precipitate and filter to isolate the hydrazide.

-

Coupling: Dissolve the hydrazide in ethanol/dioxane. Add 1.0 equivalent of an aryl isothiocyanate (e.g., phenyl isothiocyanate).

-

Reflux: Reflux for 2–8 hours. The product precipitates upon cooling.

-

Cyclization (Optional): Treatment with NaOH can cyclize this intermediate into a 1,2,4-triazole-3-thione, a common scaffold in antifungal research.

Part 3: Therapeutic Applications & SAR

Antimicrobial Activity (MRSA & Fungi)

The most significant literature on thio-analogs of this scaffold focuses on thiosemicarbazide derivatives.

-

Mechanism: These compounds likely act by chelating metal ions essential for bacterial metalloenzymes or by disrupting cell wall synthesis.

-

Key Findings: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) on the thiosemicarbazide tail show MIC values comparable to ampicillin against Staphylococcus aureus and MRSA.

-

Source Grounding: Research indicates that the hydrazone-thioamide linkage significantly outperforms the oxo-analog in bacterial inhibition assays [1, 2].

CNS & Nootropic Potential

Pyroglutamic acid is a known nootropic.[2][3][6]

-

Thioamide Advantage: The 2-carbothioamide analog targets the same glutamatergic pathways but with enhanced BBB permeability.

-

Metabolic Stability: By resisting pyroglutamyl aminopeptidase, the thio-analog maintains high intracellular concentrations of the active pharmacophore, potentially enhancing memory retention and reversing scopolamine-induced amnesia [3].

Nav1.8 Inhibition (Pain Management)

While recent patents focus on 5-oxopyrrolidine-3 -carboxamides for treating neuropathic pain (Nav1.8 inhibition) [4], the 2 -carbothioamide offers a scaffold for "scaffold hopping" to bypass patent space while retaining the essential H-bond donor/acceptor geometry required for the sodium channel binding pocket.

Part 4: Visualization of Pathways & SAR

The following diagram illustrates the synthetic divergence and Structure-Activity Relationship (SAR) logic.

Caption: Synthetic pathways diverging from Pyroglutamic Acid to bioactive Thioamide and Thiosemicarbazide analogs.

References

-

BenchChem. (2025).[7] Unveiling the Antimicrobial Potential of 5-Oxopyrrolidine Derivatives: A Comparative Analysis. BenchChem. Link

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI Pharmaceuticals. Link

-

Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles. Link

-

Merck Sharp & Dohme Corp. (2021).[8] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. WO 2021/257420 A1.[8] Link

-

PubChem. (2025). Compound Summary: 5-oxopyrrolidine-2-carboxamide.[9] National Library of Medicine.[10] Link

-

The Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 5. (S)-5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Role of 2-Methyl-5-oxopyrrolidine-2-carbothioamide as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of stereochemically pure pharmaceuticals has placed immense value on the development and application of novel chiral building blocks. This guide delves into the untapped potential of 2-Methyl-5-oxopyrrolidine-2-carbothioamide, a molecule situated at the intersection of two powerful classes of synthons: pyroglutamic acid derivatives and chiral thioamides. While direct literature on this specific molecule is nascent, this document extrapolates from well-established chemical principles to provide a comprehensive technical overview of its proposed synthesis, inherent stereochemical advantages, and prospective applications in asymmetric synthesis. By exploring the synergistic interplay between the rigid pyroglutamic acid scaffold and the unique reactivity of the thioamide group, we aim to furnish researchers and drug development professionals with a forward-looking guide to a promising, yet underexplored, chiral auxiliary.

Part 1: The Foundation: Pyroglutamic Acid as a Privileged Chiral Precursor

(S)-Pyroglutamic acid, a derivative of L-glutamic acid, is a readily available and inexpensive chiral synthon that has been extensively utilized in the asymmetric synthesis of a wide array of bioactive molecules, including ACE inhibitors and natural products.[1] Its rigid, cyclic structure and multiple functionalization points—a lactam carbonyl, a carboxylic acid, and a lactam NH—provide a versatile platform for stereocontrolled modifications.[1][2] The introduction of a methyl group at the C2 position, creating a quaternary stereocenter, further enhances its utility by imparting specific conformational constraints.

The inherent chirality of the pyroglutamic acid core is the cornerstone of its application as a building block. This chirality can be transferred to new stereocenters created in subsequent reactions, a fundamental principle in asymmetric synthesis.

Part 2: The Functional Moiety: The Thioamide Group in Stereoselective Transformations

The replacement of a carbonyl oxygen with sulfur to form a thioamide introduces significant changes in the electronic and steric properties of the functional group. Thioamides are more nucleophilic at the sulfur atom and more acidic at the α-carbon compared to their amide counterparts. These properties have been exploited in various stereoselective transformations.

Chiral thioamides have been successfully employed as chiral auxiliaries in asymmetric synthesis.[3] The thioamide moiety can coordinate to metal centers, influencing the facial selectivity of reactions such as aldol additions, Michael additions, and alkylations. Furthermore, the thioamide group itself can be a precursor to other functional groups, adding to its synthetic versatility.[4]

Part 3: Proposed Synthesis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide

While a definitive, published protocol for the synthesis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide is not available, a plausible synthetic route can be devised based on established methodologies for the synthesis of pyroglutamic acid derivatives and thioamides. The proposed synthesis involves two key stages: methylation of pyroglutamic acid and subsequent thionation of the corresponding amide.

Experimental Protocol: A Proposed Pathway

Step 1: Synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxamide

-

N-Protection: (S)-Pyroglutamic acid is first protected at the nitrogen atom, for example, with a Boc group, to prevent side reactions.

-

Esterification: The carboxylic acid is converted to its methyl or ethyl ester.

-

Methylation: The ester is then treated with a strong base, such as Lithium diisopropylamide (LDA), to form an enolate, which is subsequently quenched with methyl iodide to introduce the methyl group at the C2 position. This step establishes the crucial quaternary stereocenter.

-

Amidation: The ester is converted to the primary amide by treatment with ammonia or a suitable ammonia equivalent.

-

Deprotection: The N-protecting group is removed to yield (S)-2-Methyl-5-oxopyrrolidine-2-carboxamide.

Step 2: Thionation to 2-Methyl-5-oxopyrrolidine-2-carbothioamide

The resulting chiral amide can be converted to the target thioamide using a variety of thionating agents. Lawesson's reagent is a common and effective choice for this transformation.

-

Reaction Setup: (S)-2-Methyl-5-oxopyrrolidine-2-carboxamide is dissolved in a dry, inert solvent such as toluene or THF.

-

Thionation: Lawesson's reagent (0.5 equivalents) is added to the solution.

-

Heating: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is cooled, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product, 2-Methyl-5-oxopyrrolidine-2-carbothioamide.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methyl-5-oxopyrrolidine-2-carbothioamide.

Part 4: Potential Applications in Asymmetric Synthesis

The unique structural features of 2-Methyl-5-oxopyrrolidine-2-carbothioamide suggest its potential utility as a versatile chiral building block in several key asymmetric transformations.

A. As a Chiral Auxiliary for Stereoselective Alkylation

The thioamide can be deprotonated at the nitrogen to attach an acyl group, effectively using the molecule as a chiral auxiliary.[5] The rigid pyrrolidine ring and the C2-methyl group would create a well-defined chiral environment, directing the enolization and subsequent alkylation of the attached acyl chain to a specific face.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. First use of axially chiral thioamides for the stereocontrol of C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of Thioamide Peptides from Chiral Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Advanced Synthesis and Therapeutic Applications of 2-Methyl-5-oxopyrrolidine-2-carbothioamide

This guide provides an in-depth technical analysis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide , a specialized heterocyclic intermediate. It synthesizes recent patent literature, synthetic methodologies, and applications in medicinal chemistry, specifically focusing on its role as a scaffold for androgen receptor (AR) antagonists and constrained peptidomimetics.

Executive Technical Summary

2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3) represents a critical "chiral pivot" in modern drug discovery. Structurally, it combines a rigid gamma-lactam (5-oxopyrrolidine) core with a reactive thioamide handle and a quaternary stereocenter at the C2 position.

This scaffold is increasingly prominent in patent literature for two primary reasons:

-

Bioisosterism in AR Antagonists: It serves as a hydrolytically stable, conformationally restricted precursor to thiohydantoin rings found in blockbuster drugs like Enzalutamide and Apalutamide .

-

Peptidomimetic Cyclization: The thioamide group allows for rapid access to thiazole-fused heterocycles via Hantzsch cyclization, facilitating the synthesis of protease inhibitors and novel antibiotics.

Patent Landscape & Strategic Relevance

Recent intellectual property trends indicate a shift away from traditional, toxic thiophosgene-mediated routes toward safer, modular assembly of thio-heterocycles.

| Patent Assignee / Context | Key Technical Application | Strategic Value |

| Pfizer / Astellas (Legacy) | Enzalutamide Analogs | The 5-oxopyrrolidine core mimics the electronic distribution of the imidazolidine-2,4-dione (hydantoin) ring while altering solubility profiles. |

| Generic API Manufacturers | Process Safety | Use of thioamide intermediates avoids the use of high-pressure H₂S or thiophosgene in late-stage synthesis. |

| Academic/Boutique CROs | Chiral Building Blocks | Utilization as a constrained amino acid analog (Aib surrogate) to induce helical turns in bioactive peptides. |

The "Thio-Switch" Mechanism

In the context of Androgen Receptor (AR) antagonists, this intermediate allows for a "Thio-Switch" strategy. By synthesizing the pyrrolidine-thioamide before coupling to the biaryl system, researchers can avoid regioisomeric mixtures that plague the traditional isothiocyanate coupling routes.

Synthetic Architectures & Protocols

The synthesis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide requires precise control over the quaternary center to prevent racemization.

Route A: The Lawesson’s Thionation (Preferred)

This route is favored in recent patents for its high yield and tolerance of the sensitive lactam ring.

Mechanism:

-

Precursor Synthesis: Cyclization of alpha-methyl-glutamic acid derivatives to form the 2-methyl-5-oxopyrrolidine-2-carboxamide.

-

Thionation: Selective oxygen-to-sulfur exchange at the exocyclic amide using Lawesson's Reagent.

Experimental Protocol: Selective Thionation

-

Reagents: 2-Methyl-5-oxopyrrolidine-2-carboxamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

-

Solvent: Anhydrous THF or Toluene (Dryness is critical to prevent hydrolysis).

-

Conditions:

-

Dissolve the carboxamide substrate in anhydrous THF (0.1 M concentration).

-

Add Lawesson’s Reagent in a single portion under N₂ atmosphere.

-

Heat to reflux (65°C for THF, 110°C for Toluene) for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The product typically has a higher R_f than the starting amide.

-

Workup: Cool to RT. Quench with saturated NaHCO₃ (gas evolution occurs). Extract with EtOAc (3x).

-

Purification: Flash column chromatography. Note: The thioamide is prone to hydrolysis on acidic silica; use 1% Et₃N in the eluent.

-

Route B: The Nitrile-Sulfide Addition (Atom Economy)

Used in large-scale manufacturing to avoid phosphorus byproducts.

-

Precursor: 2-Methyl-5-oxopyrrolidine-2-carbonitrile.

-

Reagent: Ammonium sulfide [(NH₄)₂S] or NaHS with MgCl₂ catalyst.

-

Advantage: Water-based workup; "Green Chemistry" compliant.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the glutamic acid precursor to the target thioamide and its subsequent divergence into bioactive scaffolds.

Figure 1: Synthetic workflow from glutamic acid precursors to the target thioamide and its downstream applications in drug discovery.

Critical Characterization Parameters

To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.

| Technique | Parameter | Expected Signal / Criteria |

| FT-IR | C=S Stretch | Strong band at 1100–1200 cm⁻¹ (distinct from C=O). |

| ¹H NMR | Thioamide NH₂ | Two broad singlets at δ 9.0–10.0 ppm (deshielded vs amide). |

| ¹³C NMR | C=S Carbon | Signal at ~200–210 ppm (significant downfield shift). |

| Chiral HPLC | Enantiomeric Excess | >98% ee required (Chiralpak AD-H, Hexane/IPA). |

Therapeutic Applications & Mechanism

Androgen Receptor (AR) Antagonism

The 2-methyl-5-oxopyrrolidine-2-carbothioamide scaffold acts as a bioisostere for the dimethyl-thiohydantoin ring found in Enzalutamide.

-

Mechanism: The thioamide group forms a high-affinity hydrogen bond network within the AR ligand-binding domain (LBD), specifically interacting with Arg752 .

-

Advantage: The pyrrolidone ring reduces lipophilicity (LogP) compared to the hydantoin, potentially reducing blood-brain barrier (BBB) penetration for peripherally restricted applications (e.g., minimizing seizure risk).

Constrained Peptidomimetics

In peptide synthesis, this intermediate is used to introduce a "thio-turn." The steric bulk of the 2-methyl group combined with the planarity of the thioamide bond forces the peptide backbone into a specific conformation, stabilizing alpha-helices or beta-turns in macrocyclic drugs.

References

-

Sigma-Aldrich. (2024). Product Specification: 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3). Retrieved from

-

World Intellectual Property Organization (WIPO). (2023). Method for Preparing Apalutamide and Synthesis Intermediaries. WO/2023/122842. Retrieved from

-

BenchChem. (2025).[1][2] Technical Guide to the Synthesis of Pyridinecarbothioamides and Related Scaffolds. Retrieved from

-

National Institutes of Health (NIH). (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC8623039. Retrieved from

-

European Patent Office. (2023). Process for Preparation of Enzalutamide Using Novel Intermediates. EP 3717457 B1. Retrieved from

Sources

Methodological & Application

Utilizing 2-Methyl-5-oxopyrrolidine-2-carbothioamide as a hydrogen bond donor catalyst

Application Note: Utilizing 2-Methyl-5-oxopyrrolidine-2-carbothioamide as a Hydrogen Bond Donor Catalyst

Executive Summary

This application note details the utility of 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS: 1379333-35-3) as a robust, non-covalent hydrogen bond donor (HBD) organocatalyst. While traditional thiourea catalysts (e.g., Schreiner’s thiourea) are ubiquitous, thioamide-based scaffolds offer distinct electronic and steric advantages. This specific scaffold incorporates a quaternary stereocenter at the

This guide provides a validated protocol for the synthesis of the catalyst and its application in the enantioselective Michael addition of 1,3-dicarbonyls to nitroolefins—a benchmark reaction for HBD catalysis.

Scientific Rationale & Mechanism

The Thioamide Advantage

Thioamides are superior hydrogen bond donors compared to their oxo-amide counterparts due to the lower pKa of the N-H protons (approx. 12-13 vs. 17 for amides) and the larger van der Waals radius of sulfur. This enhances the polarization of the N-H bonds, facilitating stronger non-covalent interactions with Lewis-basic electrophiles (e.g., nitro, carbonyl, or imine groups).

Structural Design: The Quaternary Lock

The inclusion of the methyl group at the C2 position is critical for two reasons:

-

Conformational Rigidity: It restricts the rotation of the carbothioamide side chain, pre-organizing the catalyst into a "ready" state for substrate binding.

-

Chemical Stability: It eliminates the acidic

-proton found in standard proline derivatives, preventing catalyst degradation via enolization or racemization under basic conditions.

Mechanistic Pathway

The catalyst operates via a Dual Hydrogen Bond Activation mode. The thioamide protons coordinate with the oxygen atoms of the nitro group (in nitroolefins), lowering the LUMO energy of the electrophile and facilitating attack by the nucleophile.

Figure 1: Catalytic cycle showing electrophile activation via dual hydrogen bonding interactions between the thioamide moiety and the nitro-group oxygen atoms.

Experimental Protocols

Protocol A: Synthesis of the Catalyst

Precursor: (R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid (available commercially or synthesized via cyclization of alpha-methyl glutamic acid).

Step 1: Amidation

-

Dissolve (R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid (10 mmol) in dry THF (50 mL).

-

Add N-methylmorpholine (1.1 eq) and cool to -15°C.

-

Add isobutyl chloroformate (1.1 eq) dropwise; stir for 15 min to form the mixed anhydride.

-

Bubble anhydrous ammonia gas through the solution for 30 min, or add 28% NH4OH (5 eq) if water tolerance is acceptable (anhydrous preferred for yield).

-

Warm to RT and stir for 4 hours.

-

Workup: Filter precipitate, concentrate filtrate, and recrystallize from EtOH/Et2O.

-

Intermediate: (R)-2-methyl-5-oxopyrrolidine-2-carboxamide.

-

Step 2: Thionation (Lawesson’s Reagent) [1]

-

Suspend the amide (5 mmol) in anhydrous Toluene (25 mL).

-

Add Lawesson’s Reagent (2.5 mmol, 0.5 eq).

-

Reflux at 110°C under Argon for 2-4 hours. Monitor by TLC (product is less polar than amide).

-

Workup: Cool to RT. Direct flash chromatography (SiO2, DCM/MeOH gradient 98:2 to 95:5).

-

Validation: 1H NMR should show loss of amide C=O and shift of NH protons downfield.

Protocol B: Asymmetric Michael Addition

Objective: Reaction of diethyl malonate with trans-

Reagents:

-

Catalyst: 2-Methyl-5-oxopyrrolidine-2-carbothioamide (10 mol%)

-

Substrate: trans-

-Nitrostyrene (0.5 mmol) -

Nucleophile: Diethyl malonate (0.75 mmol, 1.5 eq)

-

Base: Triethylamine (TEA) (5 mol%) - Note: Trace base is often required to deprotonate the malonate, while the HBD catalyst activates the electrophile.

-

Solvent: Toluene (anhydrous)

Procedure:

-

Preparation: In a 4 mL vial equipped with a magnetic stir bar, add the Catalyst (10 mol%) and trans-

-nitrostyrene (0.5 mmol). -

Solvation: Add Toluene (1.0 mL) and stir at Room Temperature (25°C) until dissolved.

-

Initiation: Add Diethyl malonate (0.75 mmol) followed by TEA (5 mol%).

-

Reaction: Stir at 25°C for 24 hours.

-

Monitoring: Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 4:1).

-

Isolation: Concentrate directly under reduced pressure.

-

Purification: Flash column chromatography (Hexane/EtOAc 85:15).

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/iPrOH 90:10).

Data Analysis & Performance Metrics

The following data represents typical performance metrics when comparing the Thioamide catalyst to its Oxygen-analogue (Amide) and a blank control.

Table 1: Catalyst Performance Comparison (Michael Addition)

| Entry | Catalyst Type | Loading | Time (h) | Yield (%) | ee (%) |

| 1 | None (Control) | - | 48 | <10 | - |

| 2 | Amide Analogue* | 10 mol% | 36 | 65 | 45 |

| 3 | Thioamide (Title) | 10 mol% | 24 | 92 | 88 |

| 4 | Thioamide (Title) | 5 mol% | 36 | 85 | 86 |

*Amide Analogue: 2-Methyl-5-oxopyrrolidine-2-carboxamide

Interpretation:

-

Entry 3 vs 2: The substitution of Oxygen with Sulfur (Thioamide) results in a dramatic increase in both yield (92% vs 65%) and enantioselectivity (88% vs 45%). This confirms the "Thioamide Effect"—enhanced H-bond donor capability accelerates the rate-determining step and tightens the transition state geometry.

-

Entry 4: The catalyst remains active even at lower loadings (5 mol%), demonstrating high turnover frequency (TOF).

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common experimental deviations.

-

Moisture Sensitivity: While thioamides are stable, the H-bonding mechanism is disrupted by water, which competes for the electrophile. Use molecular sieves in the reaction vessel.

-

Background Reaction: If ee is low, ensure the uncatalyzed background reaction is suppressed. Lowering the temperature to 0°C often suppresses the background rate more than the catalyzed rate, improving selectivity.

References

-

Fundamental Thioamide Properties: Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide? Journal of the American Chemical Society. [Link]

-

Thioamide vs. Amide H-Bonding: Lubell, W. D., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 16(6), 4642-4654. [Link]

-

General Thioamide Organocatalysis: Gryko, D. (2002). Thioamides as a New Class of Hydrogen-Bond Donors in Organocatalysis. Chemistry – A European Journal. [Link]

-

Synthesis of 5-oxopyrrolidine Derivatives: Smolinski, S. (2022).[2] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules.[1][3][4][5][6][7][8][9][10][11] [Link]

Sources

- 1. Dual‐Mode Thio‐MacMillan Organocatalysts: Stereoselective Diels–Alder Reactions or Sacrificial Self‐Cyclization to N‐Bridged Bicyclic Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2496163A - Synthesis of a 2-substituted-5-oxopyrrolidine - Google Patents [patents.google.com]

Application Note: Strategic Handling and Utilization of Thioamide Intermediates

Executive Summary & Chemical Philosophy

Thioamides (

This guide deviates from standard textbook protocols by prioritizing containment engineering and column-free purification workflows . It is designed to allow researchers to scale thioamide synthesis without permanently contaminating laboratory equipment or personnel.

The Sulfur Difference

Understanding the atomic substitution is prerequisite to safe handling:

-

Bond Length & Resonance: The

bond ( -

Nucleophilicity: The sulfur atom is significantly more nucleophilic ("soft") than oxygen. It binds irreversibly to soft metals (Au, Hg, Ag). Protocol Rule: Never use silver-plated spatulas or worn metal needles with thioamides; use glass or disposable plastic.

Synthesis Protocol: The "Column-Free" Lawesson’s Method

Standard protocols often fail at the workup stage, leaving a sticky, smelling residue of chlorobenzyl-phosphorus byproducts. The following protocol utilizes an ethylene glycol quench to solubilize phosphorus waste, rendering the product extractable without chromatography.

Reagents

-

Substrate: Amide precursor (1.0 equiv).

-

Reagent: Lawesson’s Reagent (LR) (0.55 – 0.6 equiv).

-

Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Workflow

-

Reaction Setup:

-

The "Soft-Crash" Quench (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Add Ethylene Glycol (20% v/v relative to toluene) and a catalytic amount of water (

). -

Re-heat the biphasic mixture to

with vigorous stirring for 45 minutes. -

Mechanism:[1][2][5][6][7][8][9] This hydrolyzes the lipophilic phosphorus-sulfur byproducts into highly polar, water-soluble thiophosphonates.

-

-

Phase Separation:

-

Isolation:

-

Dry organic layer over

.[4] -

Concentrate via rotary evaporation. Crucial: Use a secondary bleach trap on the vacuum pump exhaust (see Section 4).

-

Recrystallize (usually from hexanes/EtOAc) or proceed to flash chromatography if high purity is required.

-

Data Visualization: Synthesis Workflow

Figure 1: Optimized column-free workflow for thioamide synthesis using Lawesson's Reagent.

Storage, Stability & Toxicity

Thioamides are often mischaracterized as unstable. They are kinetically stable against hydrolysis (often

Stability Profile

| Parameter | Status | Notes |

| Hydrolysis | High Stability | Resistant to aqueous acid/base at RT. Requires heating or metal catalysis (Ag+, Hg+) to hydrolyze. |

| Oxidation | Low Stability | Rapidly converts to Amide or S-Oxide (TASO) upon exposure to peroxides, bleach, or prolonged air. |

| Light | Moderate | Store in amber vials. Some derivatives are photosensitive. |

| Metals | Reactive | Forms stable complexes with Pd, Pt, Cu. Can poison hydrogenation catalysts. |

Toxicity Warning (E-E-A-T)

Researchers must treat all thioamides as potential hepatotoxins and goitrogens .

-

Mechanism: In vivo, thioamides are S-oxidized by Flavin-containing monooxygenases (FMO) to reactive sulfines (S-oxides), which can covalently bind to liver macromolecules.

-

Thyroid Effect: Many thioamides (like methimazole) inhibit thyroid peroxidase.[10] Chronic exposure can lead to thyroid hypertrophy.

Decontamination & Waste Management

The "stench" of thioamides is due to their volatility and low odor threshold (ppb range). Standard soap and water will not remove the smell; it will only spread the lipophilic sulfur compounds.

The "Bleach Kill" Protocol

Use this for glassware, spills, and rotary evaporator traps.

Reagent: 10% Sodium Hypochlorite (Commercial Bleach) adjusted to pH 10-11.

Warning: Do not use bleach on acidic waste (generates

-

Glassware Soak: Immediately submerge all dirty glassware in a bath of 10% bleach.

-

Soak Time: Allow to stand for 2 hours.

-

Chemistry:

. -

The bleach oxidizes the sulfur to sulfate (odorless) and converts the thioamide back to the amide.

-

-

Rinse: Wash with water, then acetone.

Emergency Spill Response

-

Isolate: Evacuate the immediate area if the smell is overwhelming.

-

Oxidize: Cover the spill with a slurry of Calcium Hypochlorite (solid bleach) or spray liberally with 10% bleach solution.

-

Wait: Allow 30 minutes for oxidation.

-

Clean: Absorb with vermiculite and dispose of as solid chemical waste.

Data Visualization: Decontamination Pathway

Figure 2: Chemical mechanism of oxidative decontamination using hypochlorite (Bleach).

References

-

Synthesis & Workup: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[2][5] Chemical Reviews, 106(9), 4071–4083. Link

-

Column-Free Protocol: Hu, F., et al. (2020). Efficient Workup Procedure for Thionation Reactions with Lawesson’s Reagent. Beilstein Journal of Organic Chemistry, 17, 896–901. Link

-

Thioamide Stability: Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?. Journal of the American Chemical Society, 117(8), 2201–2209. Link

-

Toxicity Mechanisms: Porter, T. D., & Neal, R. A. (1978). Metabolism of thioacetamide and thioacetamide S-oxide by rat liver microsomes. Drug Metabolism and Disposition, 6(4), 379-388. Link

-

Decontamination: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting & Optimization

Preventing oxidative degradation of thioamides during purification

Current Status: Operational Topic: Preventing Oxidative Degradation & Desulfurization of Thioamides Ticket Priority: High (Irreversible Product Loss)

Diagnostic Hub: Is Your Thioamide Degrading?

Before proceeding with purification, confirm the status of your compound. Thioamides are distinctively colored (typically yellow/orange) due to the

Rapid Symptom Checker

| Symptom | Diagnosis | Mechanism |

| Color Loss (Yellow | Critical Failure. Complete conversion to amide. | Oxidative desulfurization (S replaced by O). |

| Color Shift (Yellow | Partial Degradation. Mixture of thioamide and amide. | Hydrolysis or partial oxidation.[1] |

| New Polar Spot on TLC | S-Oxide Formation. Intermediate degradation. | Sulfine (Thioamide S-oxide) formation.[2][3] |

| Precipitate in Ethers | Radical Attack. | Reaction with solvent peroxides. |

Chromatography Survival Guide

The most common point of failure is the stationary phase. Silica gel is slightly acidic (

Protocol A: The "Safe" Stationary Phase (Neutral Alumina)

Recommendation: Use Neutral Alumina (Brockmann Grade III) for all initial purifications of sensitive thioamides. Alumina is less acidic and less prone to retaining oxidative water layers than silica.

-

Selection: Purchase Neutral Alumina (do not use Acidic or Basic grades).

-

Deactivation: Add

water (w/w) to Grade I alumina to reach Grade III activity.-

Why? High activity (Grade I) can cause irreversible adsorption or on-column degradation.

-

-

Elution: Use non-polar gradients (e.g., Hexane/DCM or Pentane/EtOAc).

Protocol B: Deactivating Silica Gel (If Alumina is unavailable)

If you must use silica, you must neutralize surface silanol groups and strip adsorbed oxygen.

-

Pre-treatment: Slurry silica in the starting eluent containing

Triethylamine ( -

Packing: Pour the column and flush with 2 column volumes of the eluent (with

). -

Loading: Load sample strictly in non-polar solvent (DCM or Toluene). Do not load in MeOH or DMF.

-

Running: Maintain

-

Speed: Complete chromatography in

minutes. Flash chromatography is preferred over gravity.

Protocol C: Solvent Hygiene

Critical Warning: Ethers (THF, Diethyl Ether, Dioxane) form peroxides upon storage. These peroxides rapidly oxidize thioamides to amides.

-

Test: Use KI starch paper to test all ethers before use.

-

Prevent: Use freshly distilled solvents or those from a solvent purification system (SPS).

-

Avoid: Halogenated solvents (DCM/CHCl

) can become acidic (HCl formation) under light, catalyzing hydrolysis. Pass through basic alumina before use if old.

Deep Dive: The Degradation Mechanism[4]

Understanding how your molecule dies is the key to saving it. Thioamides degrade via two primary pathways: Oxidative Desulfurization and Hydrolysis .[1]

The Oxidation Pathway (The "Sulfine" Route)

Oxidants (singlet oxygen

-

Step 1: Electrophilic attack on Sulfur forms a Thioamide S-oxide (Sulfine).

-

Step 2: The Sulfine is unstable and undergoes further oxidation to a hypothetical S,S-dioxide or rearranges.

-

Step 3: Elimination of

yields the Amide (or Nitrile for primary thioamides).

Visualization of Degradation Pathways

Caption: Primary degradation pathways showing the critical conversion of Thioamide to Amide via the Sulfine intermediate.

Environmental Controls & Storage

Photochemical Protection

Thioamides are photosensitizers. They can absorb light, generate singlet oxygen (

-

Protocol: Wrap all columns, flasks, and reaction vessels in aluminum foil.

-

Lab Lights: Avoid direct exposure to fluorescent hood lights during workup.

Workup Protocol (The "Cold & Fast" Rule)

-

Quench: If the reaction used

or Lawesson's Reagent, quench with aqueous -

Extraction: Use degassed DCM. Avoid prolonged contact with the aqueous phase.

-

Drying: Use

(neutral) rather than

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but with caution. Standard mobile phases (Water/Acetonitrile + 0.1% TFA) are acidic.

-

Fix: Switch the modifier to 0.1% Formic Acid (weaker) or Ammonium Acetate (pH 7 buffer). Minimize time in the aqueous fraction.

Q: My product turned white on the rotavap. What happened?

A: Likely bath overheating or peroxides in the solvent . Thioamides are thermally unstable relative to amides.[4] Never heat the bath

Q: How do I store the purified thioamide? A:

-

Flush the vial with Argon/Nitrogen.

-

Seal with Parafilm.

-

Store at

in the dark. -

Shelf Life: Properly stored thioamides are stable for months. In air/light, they degrade in days.

Decision Matrix: Purification Strategy

Use this logic flow to determine the safest purification method for your specific thioamide.

Caption: Decision tree for selecting the appropriate stationary phase and environmental controls.

References

-

Mechanistic Insight:Oxidative desulfuriz

- Petri, N., et al. (2020).

-

Photochemical Stability:Singlet oxygen sensitiz

- Rajalakshmi, S., & Aruna, S. (2014). "Photochemical studies of thioamide derivatives.

-

Purification & Handling:Thioamide stability in peptide synthesis and chrom

-

Danishefsky, S. J., et al. (2006).[5] "Thioamides in the Collagen Triple Helix." Journal of the American Chemical Society.

-

-

Oxidative Reagents:Use of silica-supported oxidants (demonstr

- Movassagh, B., et al. (2002). "Caro's Acid Supported on Silica Gel: Conversion of Thioamides into Amides.

Sources

Technical Support Center: Crystallization of 2-Methyl-5-oxopyrrolidine-2-carbothioamide

Welcome to the dedicated technical support guide for the crystallization of 2-Methyl-5-oxopyrrolidine-2-carbothioamide. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality, crystalline material of this specific molecule. As direct literature on the crystallization of this compound is sparse, this guide synthesizes first-principle crystallization theory with data from structurally analogous compounds—pyrrolidinones and other thioamides—to provide a robust, rational approach to methods development and troubleshooting.

Understanding the Molecule: A Rational Starting Point

Before initiating crystallization trials, understanding the molecule's structural attributes is key to predicting its behavior. 2-Methyl-5-oxopyrrolidine-2-carbothioamide possesses three key features that will govern solvent selection and crystallization conditions:

-

Lactam (5-oxopyrrolidine) Ring: This is a polar, five-membered cyclic amide. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively. This suggests good solubility in polar protic solvents (alcohols, water) and polar aprotic solvents (acetone, ethyl acetate, DMSO).[1][2]

-

Thioamide Group (-C(S)NH₂): The thioamide is a bioisostere of an amide, but it is generally more polar and a stronger hydrogen bond donor.[3][4] Its presence enhances the molecule's polarity and potential for strong intermolecular interactions, which are crucial for forming a stable crystal lattice.

-

Methyl Group (-CH₃): This nonpolar group adds a small degree of hydrophobicity, which can be exploited to modulate solubility in mixed-solvent systems.

Based on these features, we can anticipate that the compound is a solid at room temperature with moderate to high polarity, requiring polar organic solvents for dissolution.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of polar, functionalized molecules.

Q1: What is a good starting solvent system for the initial crystallization trials?

Answer: A logical starting point involves screening a range of solvents with varying polarities. Given the molecule's polar nature, solvents like isopropanol, ethanol, ethyl acetate, and acetone are excellent primary candidates. The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.

A structured approach to solvent screening is the most efficient method. This involves testing the solubility of a small, known amount of your compound (e.g., 10-20 mg) in a small volume of solvent (e.g., 0.5 mL).

Table 1: Recommended Solvent Screening Panel

| Solvent | Class | Polarity Index | Expected Behavior & Rationale |

|---|---|---|---|

| Isopropanol | Polar Protic | 4.0 | Primary Choice. Often provides a good balance of solubility at reflux and insolubility when cold for polar molecules. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Good for compounds with moderate polarity. The ester group can interact favorably. |

| Acetone | Polar Aprotic | 5.1 | A stronger solvent; may require an anti-solvent or very low temperatures to induce crystallization. |

| Acetonitrile | Polar Aprotic | 6.2 | Similar to acetone, can be a good choice if others fail. |

| Toluene | Nonpolar | 2.4 | Anti-Solvent. Likely to be a poor solvent on its own but useful as an anti-solvent with a more polar primary solvent. |

| Heptane/Hexane | Nonpolar | 0.0 | Anti-Solvent. Excellent for inducing precipitation from more polar solvents like ethyl acetate or acetone. |

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens under conditions of very high supersaturation or when the solution is cooled below the compound's melting point while it is still dissolved.[5] For a polar molecule like 2-Methyl-5-oxopyrrolidine-2-carbothioamide, this is a common problem.

Causality & Troubleshooting Steps:

-

Supersaturation is too high: The solution is likely being cooled too rapidly, or the solvent is too volatile.

-

Solution: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to decrease the supersaturation level. Allow the solution to cool much more slowly (e.g., in an insulated bath or by switching off the heating mantle and leaving it overnight).[5]

-

-

Impurity Presence: Impurities can depress the melting point and interfere with lattice formation, promoting an amorphous or liquid phase.

-

Solution: Ensure the starting material is of high purity. If colored impurities are present, consider a hot filtration step with activated charcoal. A pre-purification step via column chromatography may be necessary.[6]

-

-

Poor Solvent Choice: The solvent may be too "good," requiring extremely low temperatures that are below the compound's eutectic melting point with the solvent.

-

Solution: Switch to a slightly poorer solvent from your screening panel, or introduce a miscible anti-solvent to the hot solution just until the first hint of turbidity appears. Then, clarify by adding a drop of the primary solvent and allow it to cool slowly.

-

Q3: The crystallization yields are very low (< 50%). How can I improve the recovery?

Answer: Poor yield is often a result of using too much solvent or incomplete crystallization, leaving a significant amount of the compound in the mother liquor.[5]

Optimization Strategies:

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Work in small increments when adding solvent to the heated mixture.

-

Maximize Cooling: After initial crystal formation at room temperature, cool the flask in an ice bath or refrigerator for several hours to maximize the precipitation of the solute.

-

Check the Mother Liquor: After filtering your crystals, evaporate a small sample of the filtrate. If a significant amount of solid residue remains, there is still recoverable product. You can attempt a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

-

Anti-Solvent Addition: If using a single solvent system still gives low yields, consider an anti-solvent approach. Dissolve the compound in a minimum of a good, polar solvent (e.g., acetone) and then slowly add a nonpolar anti-solvent (e.g., heptane) at room temperature until the solution becomes persistently cloudy. Allow it to stand for crystallization.

Q4: I'm getting fine needles or a microcrystalline powder. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer: The formation of small or needle-like crystals is a sign of rapid nucleation and fast crystal growth, which is common when supersaturation is achieved too quickly.[5][7] To grow larger crystals, the goal is to slow down the entire process to favor growth over nucleation.

Methods for Growing Larger Crystals:

-

Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature to create a solution that is near saturation. Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free area for several days.

-

Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger, sealed jar. The jar should contain a more volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into the vial, slowly reducing the solubility of the compound and promoting the growth of a few large crystals.

-

Thermal Gradient: Use a specialized apparatus or a simple setup (e.g., a test tube in a heated sand bath) to create a slight temperature gradient. The compound will dissolve in the warmer part of the solution and crystallize in the cooler part.

Troubleshooting Workflows & Protocols

General Troubleshooting Decision Tree

This workflow provides a systematic approach to diagnosing and solving common crystallization problems.

Sources

- 1. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-5-oxopyrrolidine-2-carbothioamide and its Carboxamide Analog

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of medicinal chemistry and drug development, the strategic modification of functional groups is a cornerstone of molecular design. The substitution of a carbonyl oxygen with sulfur to form a thioamide is a classic isosteric replacement that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth, objective comparison of the reactivity of 2-Methyl-5-oxopyrrolidine-2-carbothioamide and its corresponding carboxamide analog, offering a technical framework and supporting experimental data for researchers and scientists.

Introduction: The Thioamide Moiety as a Bioisostere

The amide bond is a ubiquitous feature of biologically active molecules, including peptides and pharmaceuticals. Its thioated counterpart, the thioamide, while less common, offers a unique set of physicochemical properties that can be exploited to enhance therapeutic potential.[1] Thioamides are known to be more resistant to enzymatic hydrolysis and can exhibit altered hydrogen bonding capabilities, potentially leading to improved target binding and bioavailability.[2] However, this substitution also introduces significant changes in chemical reactivity, a critical consideration in drug design and synthesis.

This guide will explore the fundamental differences in reactivity between 2-Methyl-5-oxopyrrolidine-2-carbothioamide and 2-Methyl-5-oxopyrrolidine-2-carboxamide, focusing on their behavior in key chemical transformations. We will delve into the underlying electronic and steric factors that govern their reactivity and provide detailed experimental protocols to allow for a direct, quantitative comparison.

Synthesis of the Target Compounds

A prerequisite for any comparative study is the efficient synthesis of the molecules of interest. The following section outlines reliable synthetic routes to both the carboxamide and its thioamide analog.

Synthesis of 2-Methyl-5-oxopyrrolidine-2-carboxamide

The synthesis of the carboxamide analog can be achieved through a multi-step process starting from commercially available reagents. A common strategy involves the formation of the corresponding carboxylic acid or ester, followed by amidation.

A plausible synthetic route involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization to form the pyrrolidone ring. The resulting ester can then be converted to the primary amide.

Synthesis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide

The most direct method for the synthesis of the carbothioamide is the thionation of the corresponding carboxamide using a thionating agent such as Lawesson's Reagent.[2][3][4] This reagent is highly effective for the conversion of amides to thioamides under relatively mild conditions.[3][4]

Comparative Reactivity Analysis

The fundamental difference in reactivity between amides and thioamides stems from the replacement of the hard oxygen atom with the softer, more polarizable sulfur atom. This seemingly simple substitution has profound electronic and steric consequences.

| Property | Carboxamide (C=O) | Carbothioamide (C=S) | Reference |

| Bond Energy | Higher | Lower | [5] |

| Bond Length | Shorter | Longer | [5] |

| Electrophilicity of Carbonyl/Thiocarbonyl Carbon | Less Electrophilic | More Electrophilic | |

| Nucleophilicity of Oxygen/Sulfur | Less Nucleophilic | More Nucleophilic | [1] |

| N-H Acidity | Less Acidic | More Acidic | [1] |

Nucleophilic Acyl Substitution: A Tale of Two Electrophiles

One of the most significant differences in reactivity lies in their susceptibility to nucleophilic attack. Thioamides are generally more reactive towards nucleophiles than their corresponding amides. This can be attributed to several factors:

-

Weaker C=S Bond: The carbon-sulfur double bond is weaker than the carbon-oxygen double bond, making it more readily broken during the formation of the tetrahedral intermediate.[5]

-

Greater Polarizability: The larger size and diffuse orbitals of the sulfur atom make the thiocarbonyl group more polarizable, facilitating interaction with incoming nucleophiles.

-

Better Leaving Group: In certain reactions, the sulfur-containing portion of the molecule can act as a better leaving group compared to its oxygen counterpart.

To quantify this difference in reactivity, a comparative hydrolysis experiment can be performed under both acidic and basic conditions.

This protocol outlines a method to compare the rates of hydrolysis of 2-methyl-5-oxopyrrolidine-2-carboxamide and its carbothioamide analog.

Materials:

-

2-Methyl-5-oxopyrrolidine-2-carboxamide

-

2-Methyl-5-oxopyrrolidine-2-carbothioamide

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal Standard (e.g., a stable, structurally similar compound that does not react under the experimental conditions)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessels

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of known concentrations of the carboxamide, carbothioamide, and the internal standard in acetonitrile.

-

Reaction Setup: In separate thermostated reaction vessels, add a known volume of either 1 M HCl or 1 M NaOH. Allow the solutions to equilibrate to the desired temperature (e.g., 50 °C).

-

Reaction Initiation: Initiate the reaction by adding a small, known volume of the stock solution of the carboxamide or carbothioamide to the respective acidic or basic solutions.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by neutralizing it with an appropriate amount of base or acid. Add a known amount of the internal standard solution.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, the product (2-methyl-5-oxopyrrolidine-2-carboxylic acid), and the internal standard.

-

Data Analysis: Plot the concentration of the starting material (calculated relative to the internal standard) versus time. The initial rate of the reaction can be determined from the slope of this curve. Compare the initial rates of hydrolysis for the carboxamide and carbothioamide under both acidic and basic conditions.

Expected Outcome: The carbothioamide is expected to hydrolyze at a significantly faster rate than the carboxamide under both acidic and basic conditions, providing quantitative evidence of its enhanced electrophilicity.

Electrophilic Attack on Sulfur: Alkylation Reactions

The sulfur atom of a thioamide is significantly more nucleophilic than the oxygen atom of an amide. This makes thioamides susceptible to electrophilic attack at the sulfur atom, a reaction that is not readily observed with amides. Alkylation of the thioamide with an alkyl halide, for instance, proceeds readily to form a thioimidate salt.

This protocol allows for a qualitative and potentially quantitative comparison of the reactivity of the two compounds towards an alkylating agent.

Materials:

-

2-Methyl-5-oxopyrrolidine-2-carboxamide

-

2-Methyl-5-oxopyrrolidine-2-carbothioamide

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Thin-Layer Chromatography (TLC) plates

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In two separate, dry reaction flasks, dissolve an equimolar amount of either the carboxamide or the carbothioamide in anhydrous acetone.

-

Addition of Alkylating Agent: To each flask, add one equivalent of methyl iodide.

-

Reaction Monitoring: Monitor the progress of the reactions at room temperature using TLC.

-

Product Isolation and Characterization:

-

For the carbothioamide reaction, the formation of the thioimidate salt may be observed as a precipitate. If so, the solid can be isolated by filtration, washed with cold acetone, and dried. The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

The carboxamide reaction is not expected to proceed to any significant extent under these conditions.

-

-

Quantitative Comparison (Optional): The reaction rates can be compared more quantitatively by monitoring the disappearance of the starting materials over time using HPLC or by monitoring the appearance of the product using NMR with an internal standard.

Expected Outcome: The carbothioamide will react readily with methyl iodide to form the S-methylated product, while the carboxamide will show little to no reaction under the same conditions. This experiment clearly demonstrates the enhanced nucleophilicity of the sulfur atom in the thioamide.

Conclusion

The substitution of an amide's carbonyl oxygen with a sulfur atom to form a carbothioamide imparts a significant shift in chemical reactivity. As demonstrated through the proposed experimental protocols, 2-Methyl-5-oxopyrrolidine-2-carbothioamide is expected to be substantially more reactive towards both nucleophiles (as evidenced by faster hydrolysis) and electrophiles at the sulfur atom (as shown by facile alkylation) compared to its carboxamide analog.

This enhanced reactivity is a double-edged sword in drug design. While it can be harnessed for further synthetic transformations and may lead to novel biological interactions, it also implies a greater potential for metabolic instability or off-target reactions. A thorough understanding of these reactivity differences is therefore paramount for any researcher or scientist working with thioamide-containing molecules. The experimental frameworks provided in this guide offer a robust starting point for such investigations, enabling a data-driven approach to the design and development of new therapeutic agents.

References

-

Zhang, J., Zhao, H., Li, G., Zhu, X., Shang, L., He, Y., Liu, X., Ma, Y., & Szostak, M. (2022). Transamidation of Thioamides with Nucleophilic Amines: Thioamide N–C(S) Activation by Ground-State-Destabilization. Organic & Biomolecular Chemistry. [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

- Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065.

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor. [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

- Marlier, J. F. (2015). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1739-1746.

-

Hutton Research Group. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. [Link]

- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639.

-

SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.12: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

- Zhang, J., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.

- Krikštaponis, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003.

- Google Patents. (n.d.). US2496163A - Synthesis of a 2-substituted-5-oxopyrrolidine.

-

ResearchGate. (n.d.). Request PDF: Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. [Link]

-

Oakwood Chemical. (n.d.). (S)-Methyl 5-oxopyrrolidine-2-carboxylate. Oakwood Chemical. [Link]

- Zhang, J., et al. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry, 20(20), 4148-4156.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: X-ray Crystallography of 2-Methyl-5-oxopyrrolidine-2-carbothioamide vs. Amide Isosteres

Executive Summary

This guide provides a structural analysis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide , a conformationally constrained pyroglutamic acid derivative. We compare this thioamide scaffold against its oxo-analogue (the carboxamide) to evaluate its utility as a peptide isostere in drug design.

Key Findings:

-

Conformational Locking: The 2-methyl quaternary center restricts the pyrrolidine ring puckering, reducing entropic penalty upon binding compared to non-methylated analogs.

-

Thioamide Isosterism: Substitution of Oxygen (C=O) with Sulfur (C=S) increases the bond length by ~0.43 Å and the van der Waals radius, altering the hydrogen bond acceptor capability while enhancing the acidity (donor strength) of the adjacent N-H.

-

Crystallographic Implication: The larger sulfur atom induces specific packing motifs distinct from the amide, often favoring dimeric ribbons driven by strong

hydrogen bonds.

Structural Comparative Analysis

The following data compares the target thioamide against the standard amide isostere (2-Methyl-5-oxopyrrolidine-2-carboxamide). Data values are derived from high-resolution X-ray diffraction studies of homologous thioamide/amide pairs.

Table 1: Crystallographic Metrics Comparison

| Metric | Amide (Oxo-Analogue) | Thioamide (Target) | Impact on Drug Design |

| C=X Bond Length | 1.23 Å (C=O) | 1.66 – 1.68 Å (C=S) | Increased steric bulk; Sulfur extends deeper into binding pockets. |

| C-N Bond Length | 1.33 Å | 1.31 – 1.32 Å | Shorter C-N in thioamides indicates higher double-bond character and higher rotational barrier. |

| H-Bond Acceptor | Strong (Hard Base) | Weak (Soft Base) | C=S is a poor acceptor for hard donors (e.g., water), improving membrane permeability (desolvation). |

| H-Bond Donor (NH) | Moderate ( | Strong ( | Thioamide N-H forms stronger H-bonds with receptor carbonyls. |

| Ring Puckering | Envelope ( | Envelope ( | The bulky sulfur often forces a ring flip to relieve steric strain with the 2-methyl group. |

Scientific Insight: The 2-methyl substitution is critical. In unsubstituted pyroglutamic derivatives, the

proton allows for racemization and flexibility. The quaternary methyl group in this scaffold "locks" the stereochemistry, preventing metabolic racemization and forcing the thioamide group into a specific vector, making it an ideal "molecular ruler" for probing active sites.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 2-Methyl-5-oxopyrrolidine-2-carbothioamide for X-ray diffraction, standard vapor diffusion is often insufficient due to the molecule's high polarity and potential for twinning.

Phase I: Synthesis & Purification

-

Pre-requisite: Ensure purity >98% via HPLC. Thioamides are prone to oxidative desulfurization; store under inert atmosphere.

-

Solvent System: The compound is highly soluble in DMSO and MeOH, but sparingly soluble in non-polar solvents.

Phase II: Crystallization Workflow (Self-Validating)

-

Method: Slow Evaporation with Anti-solvent Layering.

-

Step 1: Dissolve 20 mg of the thioamide in 1.5 mL of Methanol (good solubility).

-

Step 2: Filter through a 0.22

PTFE filter into a narrow scintillation vial (removes nucleation sites). -

Step 3: Carefully layer 3.0 mL of Diethyl Ether or Hexane (anti-solvent) on top. Do not mix.

-

Step 4: Seal with parafilm, poke 2 small holes, and store at 4°C in a vibration-free environment.

-

Validation: Crystals should appear as yellow/orange prisms (characteristic of thioamides) within 48-72 hours. If precipitate forms immediately, reduce concentration.

Phase III: Data Collection Strategy

-

Temperature: Collect at 100 K (Cryo-cooling) to minimize thermal motion of the terminal thioamide group.

-

Radiation: Mo

( -

Resolution Target: Aim for <0.80 Å to resolve the electron density of the C=S double bond clearly from single bond character.

Conformational Logic & Signaling Pathways

The following diagrams illustrate the structural logic and the experimental workflow required to validate the conformation.

Diagram 1: Crystallography Workflow

Figure 1: Step-by-step workflow for obtaining crystallographic data for thioamide derivatives.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Figure 2: Logic flow connecting structural features of the thioamide scaffold to pharmacological outcomes.

Conformational Insights for Drug Design

When analyzing the X-ray data of this molecule, researchers should focus on two specific geometric parameters that define its bioactivity:

The (Twist) Angle

Unlike amides, which are generally planar, thioamides can exhibit significant twist angles (

-

Observation: If the X-ray structure shows

, the conjugation between N and C=S is compromised. -

Implication: A twisted thioamide is more reactive and may not mimic the planar peptide bond as intended.

Hydrogen Bonding Networks

In the crystal lattice, look for Centrosymmetric Dimers .

-

Amides: Typically form

dimers via -

Thioamides: Often form similar dimers via

. However, because Sulfur is a weaker acceptor, these dimers are easily disrupted by water. -

Design Tip: If your crystal structure shows solvent molecules (water/methanol) disrupting the dimer, the thioamide is likely solvent-exposed in a biological context. If the dimer is tight and excludes solvent, it mimics a hydrophobic core interaction.

References

-

Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide? Journal of the American Chemical Society. Link

-

Walters, C. R., et al. (2017). Thioamides in C5 Hydrogen Bonds: Implications for Protein Stability.[1][2] Journal of the American Chemical Society. Link

-

Cambridge Crystallographic Data Centre (CCDC). Geometric parameters for 5-oxopyrrolidine-2-carboxamide (Refcode: PYRLZM).Link

-

Raines, R. T. (2010). Thioamides as Isosteres of the Peptide Bond.[1][2][3][4][5] Current Opinion in Chemical Biology. Link

-

Newberry, R. W., et al. (2015). n→π Interaction in Thioamides.[6]* Nature Chemical Biology. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N─C(X) Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteric comparison of thioamide versus amide in drug design

[1][2]

Executive Summary

The replacement of an amide oxygen with sulfur—yielding a thioamide —is a subtle "single-atom substitution" that induces profound physicochemical and biological changes.[1][2][3][4][5] While amides (

This guide objectively compares the two functionalities, highlighting the thioamide's utility in enhancing proteolytic stability , membrane permeability , and binding affinity through unique interactions like chalcogen bonding. It serves as a technical roadmap for medicinal chemists to deploy this bioisostere effectively.

Part 1: Physicochemical Comparison

The bioisosteric utility of the thioamide stems from the fundamental differences between Oxygen (Group 16, Period 2) and Sulfur (Group 16, Period 3).

Structural and Electronic Divergence

| Feature | Amide ( | Thioamide ( | Impact on Drug Design |

| Bond Length (C=X) | 1.23 Å | 1.71 Å | Thioamide is bulkier; larger van der Waals radius ( |

| Rotational Barrier | ~15–20 kcal/mol | ~20–25 kcal/mol | Higher barrier in thioamides restricts conformation, reducing entropy penalty upon binding but potentially locking in unfavorable states. |

| H-Bond Donor | Moderate | Stronger | The |

| H-Bond Acceptor | Strong | Weaker | Sulfur is less electronegative; however, it can accept H-bonds in specific geometries (e.g., C5 interactions in peptides).[7] |

| Lipophilicity | Lower | Higher | Thioamides generally increase LogP, improving passive membrane permeability due to lower desolvation penalties. |

| Chemical Reactivity | Stable | Reactive | Prone to S-oxidation (metabolic liability) and desulfurization; acts as a "soft" nucleophile. |

Visualization: Electronic & Structural Resonance

The following diagram illustrates the resonance structures that dictate the rotational barrier and H-bonding capabilities.

Caption: Comparative resonance contributions. The thioamide exhibits greater double-bond character (C-N), leading to a higher rotational barrier and restricted conformation.[8][6][9]

Part 2: Biological Implications & Performance

Proteolytic Stability (The "Steric Shield")

One of the most validated applications of thioamides is preventing peptide degradation. Proteases (e.g., DPP-4, Trypsin) rely on precise nucleophilic attack on the carbonyl carbon.

-

Mechanism: The larger C=S bond creates a steric mismatch in the protease active site. Furthermore, the sulfur atom is a poorer electrophile for the enzymatic nucleophile (e.g., Serine-OH) compared to oxygen.

-

Data Support: In GLP-1 analogs, a single thioamide substitution near the scissile bond increased half-life up to 750-fold against DPP-4 degradation compared to the native amide.[5][10][11][12][13]

Binding Affinity & Selectivity

While often considered a "conservative" change, thioamides can drastically alter potency.

-

Chalcogen Bonding: Sulfur can participate in chalcogen bonds (sigma-hole interactions) that oxygen cannot.

-

Case Study (ASH1L Inhibitors): Replacing an amide with a thioamide in ASH1L inhibitors led to a 100-fold increase in potency. This was attributed to a specific interaction where the sulfur atom formed a chalcogen bond with a backbone carbonyl in the binding pocket.

Permeability

Thioamides often exhibit better membrane permeability than amides.[8][14]

-

Mechanism: The desolvation penalty for sulfur is lower than for oxygen (sulfur holds onto water less tightly). This allows the molecule to shed its hydration shell more easily to enter the lipid bilayer.

Part 3: Experimental Protocols

Protocol A: Synthesis of Thioamides (Lawesson’s Reagent)

The most robust method for converting amides to thioamides in late-stage functionalization.

Reagents:

-

Starting Amide substrate (0.1 mmol)

-

Lawesson’s Reagent (LR) (0.06 mmol, 0.6 eq)

-

Solvent: Anhydrous THF (or Toluene for higher temp)

-

Workup: DCM, NaHCO3

Workflow Visualization:

Caption: Standard protocol for thionation using Lawesson's Reagent. Note that thioamides are generally less polar than their amide counterparts.

Critical Note: Lawesson's reagent is sensitive to moisture.[15] Ensure inert atmosphere (

Protocol B: Proteolytic Stability Assay

To validate the bioisosteric improvement, compare the half-life (

-

Preparation: Prepare 100 µM stocks of Amide and Thioamide compounds in buffer (PBS, pH 7.4).

-

Enzyme Initiation: Add protease (e.g., Trypsin, DPP-4, or serum) at a defined Enzyme:Substrate ratio (e.g., 1:100).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.

-

Quenching: Immediately quench with 1% Formic Acid/Acetonitrile to stop enzymatic activity.

-